molecular formula C19H27ClN4O5 B1191775 HQK-1004

HQK-1004

Cat. No.: B1191775
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HQK-1004 is an investigational compound under clinical evaluation for Epstein-Barr virus (EBV)-positive lymphoid malignancies and lymphoproliferative disorders. Its mechanism of action involves synergistic targeting of viral and host pathways, as evidenced by its co-administration with valganciclovir in clinical trials to induce complete or partial therapeutic responses . While structural details of this compound remain proprietary, its pharmacological profile emphasizes antiviral and antitumor activity, positioning it within the broader class of nucleoside analogs and kinase inhibitors.

Properties

Molecular Formula

C19H27ClN4O5

Appearance

Solid powder

Synonyms

HQK1004;  HQK 1004;  HQK-1004;  SCFA HQK1004;  SCFA HQK 1004;  SCFA HQK-1004; NONE

Origin of Product

United States

Comparison with Similar Compounds

Functional and Mechanistic Comparison

Parameter HQK-1004 Valganciclovir Atezolizumab
Primary Indication EBV+ lymphoid malignancies CMV retinitis, antiviral prophylaxis Advanced cutaneous squamous cell carcinoma
Mechanism Synergistic viral/host targeting* Prodrug of ganciclovir (viral DNA polymerase inhibition) PD-L1 blockade (immune reactivation)
Administration Investigational (trial-specific) Oral Intravenous
Key Biomarkers EBV DNA load reduction CMV DNA suppression PD-L1 expression levels
Clinical Stage Phase I/II trials FDA-approved FDA-approved

*Inferred mechanism based on trial design with valganciclovir .

Research Findings and Challenges

Efficacy in EBV+ Models

  • This compound demonstrates EBV DNA load reduction in early-phase trials, paralleling valganciclovir’s CMV suppression but with enhanced lymphoid tissue penetration .
  • Atezolizumab lacks direct antiviral activity but shows efficacy in virally associated cancers via immune modulation, highlighting divergent therapeutic strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.